REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]([F:11])[c:7]([Cl:10])[cH:8][cH:9]1.[F:12][C:13]([F:14])([F:15])[O:16][c:17]1[cH:18][cH:19][c:20]([C:22](=[O:23])[CH2:24][Br:21])[cH:25][cH:26]1>>[C:1]([CH2:2][Br:21])(=[O:3])[c:4]1[cH:5][c:6]([F:11])[c:7]([Cl:10])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(Cl)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)c1ccc(OC(F)(F)F)cc1
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Name
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Type
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product
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Smiles
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O=C(CBr)c1ccc(Cl)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |